N-quinazolin-4-ylleucine
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Overview
Description
N-quinazolin-4-ylleucine: is a compound that belongs to the class of quinazolinone derivatives. Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. These compounds are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: This method involves the use of metal catalysts to facilitate the formation of quinazolinone derivatives.
Ultrasound-promoted reaction: This method uses ultrasonic waves to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This method involves the use of phase-transfer catalysts to facilitate the reaction between reactants in different phases.
Industrial Production Methods: Industrial production of quinazolinone derivatives often involves large-scale synthesis using methods such as microwave-assisted reactions and metal-mediated reactions due to their efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Quinazolinone derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: These compounds can be reduced to form dihydroquinazolinones.
Substitution: Quinazolinone derivatives can undergo substitution reactions to introduce different functional groups at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolinones .
Scientific Research Applications
Chemistry: Quinazolinone derivatives are used as building blocks in the synthesis of various organic compounds due to their versatile reactivity .
Biology: These compounds are studied for their potential as enzyme inhibitors and receptor modulators .
Medicine: Quinazolinone derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents .
Industry: These compounds are used in the development of new materials with unique properties, such as luminescent materials for bioimaging .
Mechanism of Action
The mechanism of action of quinazolinone derivatives involves their interaction with various molecular targets, including enzymes and receptors. These compounds can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to cell death in bacteria . They can also modulate the activity of receptors involved in signaling pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
Quinazoline: Quinazoline is a nitrogen-containing heterocycle similar to quinazolinone but lacks the carbonyl group at position 4.
Dihydroquinazolinone: This compound is a reduced form of quinazolinone and has different biological activities.
Uniqueness: N-quinazolin-4-ylleucine is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other quinazolinone derivatives .
Biological Activity
N-quinazolin-4-ylleucine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Overview of Quinazoline Derivatives
Quinazoline derivatives, including this compound, are known for their diverse pharmacological properties. The structural framework of quinazolines allows for modifications that can enhance their biological efficacy. Recent research has highlighted the following key areas of activity:
- Antimicrobial Activity
- Anticancer Activity
- Anti-inflammatory Activity
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various pathogens. A study synthesized several quinazolinone derivatives and evaluated their effectiveness against Gram-positive and Gram-negative bacteria. Notably, compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range .
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
3a | Staphylococcus aureus | 2 |
3b | Escherichia coli | 4 |
3c | Pseudomonas aeruginosa | 8 |
Anticancer Activity
This compound has shown promise as an anticancer agent, particularly through its interaction with key cellular pathways. The compound is believed to inhibit the epidermal growth factor receptor (EGFR), a target for many cancer therapies. Studies have reported that quinazoline derivatives can induce apoptosis in cancer cell lines such as MCF-7 and HCT-116, with IC50 values indicating potent cytotoxicity .
Table 2: Cytotoxicity of this compound Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
QF8 | MCF-7 | 5.70 |
QB2 | HCT-116 | 6.40 |
Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. Compounds derived from quinazoline structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . The mechanism involves modulation of signaling pathways related to inflammation.
Table 3: Anti-inflammatory Effects of Quinazoline Derivatives
Compound | Inflammatory Model | Effect |
---|---|---|
QB2 | Carrageenan-induced edema | Significant reduction in edema |
QF8 | LPS-stimulated macrophages | Decreased TNF-alpha production |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the quinazoline ring can enhance potency and selectivity against targeted pathogens or cancer cells. For instance, substituents at the 2nd position have been shown to significantly affect antimicrobial activity, while alterations at the 4th position can enhance anticancer efficacy .
Case Studies
- Study on Tuberculosis Treatment : Research involving N-phenethyl quinazolinones indicated their potential as inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis, suggesting a pathway for novel tuberculosis treatments .
- Genotoxicity Assessment : A study evaluating genotoxic effects on breast cancer cells found that certain quinazoline derivatives interfere with G-quadruplex stabilization, impacting cell cycle dynamics without significant metabolic alterations .
Properties
IUPAC Name |
4-methyl-2-(quinazolin-4-ylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)7-12(14(18)19)17-13-10-5-3-4-6-11(10)15-8-16-13/h3-6,8-9,12H,7H2,1-2H3,(H,18,19)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCCLHAPTDCVKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=NC=NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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